N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide, also known as DT-010, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of isoindoline-1,3-dione derivatives and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide is not yet fully understood. However, it has been suggested that it may act through the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. In addition, it has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in excess amounts.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Additionally, it has been found to have low toxicity levels, making it safe for use in animal studies.
However, N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide also has some limitations for lab experiments. Its exact mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its efficacy in treating specific conditions. Additionally, more research is needed to determine its long-term safety and potential side effects.
Future Directions
There are several future directions for research on N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide. One potential direction is to investigate its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, more research is needed to determine its exact mechanism of action and to develop more effective and targeted treatment strategies. Finally, studying the long-term safety and potential side effects of N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide will be important for determining its potential as a therapeutic agent.
Synthesis Methods
N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide can be synthesized through a multistep process starting with the reaction of ethyl acetoacetate with phthalic anhydride to form ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate. This intermediate is then reacted with diethylamine to yield N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide.
Scientific Research Applications
N,N-diethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N,N-diethyl-2-(1,3,6-trioxo-4,5,7,7a-tetrahydro-3aH-isoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-15(4-2)12(18)8-16-13(19)10-6-5-9(17)7-11(10)14(16)20/h10-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVODTZKOAMLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2CCC(=O)CC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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